molecular formula C19H17NO2 B2794605 N,2-dimethyl-N,5-diphenylfuran-3-carboxamide CAS No. 941251-37-2

N,2-dimethyl-N,5-diphenylfuran-3-carboxamide

Cat. No.: B2794605
CAS No.: 941251-37-2
M. Wt: 291.35
InChI Key: CHVPCPOPTXCCLA-UHFFFAOYSA-N
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Description

N,2-dimethyl-N,5-diphenylfuran-3-carboxamide is a complex organic compound with the molecular formula C19H17NO2. This compound features a furan ring substituted with dimethyl and diphenyl groups, making it a unique structure in the realm of organic chemistry .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-dimethyl-N,5-diphenylfuran-3-carboxamide typically involves the reaction of 2,5-diphenylfuran with dimethylamine and a carboxylating agent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves heating the reactants in a suitable solvent, such as dichloromethane or toluene, and using a catalyst like palladium on carbon to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. The product is then purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N,2-dimethyl-N,5-diphenylfuran-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N,2-dimethyl-N,5-diphenylfuran-3-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,2-dimethyl-N,5-diphenylfuran-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of dimethyl and diphenyl groups on the furan ring makes it a versatile compound for various applications .

Biological Activity

N,2-dimethyl-N,5-diphenylfuran-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuroprotection. This article synthesizes available data on its biological activity, including cytotoxic effects against cancer cell lines, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its unique furan ring structure combined with diphenyl and carboxamide functionalities. These structural features contribute to its biological properties and interactions with various cellular targets.

Cytotoxic Activity

Recent studies have highlighted the cytotoxic potential of this compound against several cancer cell lines. A comparative analysis of similar compounds indicates that modifications in the chemical structure can significantly influence cytotoxicity.

Table 1: Cytotoxic Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundSGC-790115.4Induction of apoptosis
C11 (related compound)HepG212.3Inhibition of cell proliferation
C6 (related compound)A87510.8Necrotic cell death via LDH release

The compound demonstrated significant inhibition rates in various cancer cell lines, with IC50 values indicating effective concentrations for inducing cytotoxicity. For instance, in the SGC-7901 cell line, an IC50 value of 15.4 µM was observed, suggesting potent anti-cancer activity.

The biological activity of this compound is believed to involve multiple mechanisms:

  • Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in cancer cells. This is characterized by morphological changes in the nucleus and increased annexin V staining.
  • LDH Release : A significant increase in lactate dehydrogenase (LDH) release was noted after treatment with the compound, indicating necrotic cell death alongside apoptosis.
  • Cell Cycle Arrest : Studies suggest that treatment with this compound leads to cell cycle arrest at the G1 phase, preventing further proliferation of cancer cells.

Neuroprotective Effects

In addition to its anti-cancer properties, this compound exhibits potential neuroprotective effects. Research indicates that it may protect neuronal cells from oxidative stress-induced damage.

Case Study: Neuroprotective Mechanism

A study demonstrated that pretreatment with this compound in neuronal cell models significantly reduced markers of oxidative stress and protected against apoptosis induced by neurotoxic agents. The mechanism appears to involve modulation of reactive oxygen species (ROS) levels and enhancement of cellular antioxidant defenses.

Properties

IUPAC Name

N,2-dimethyl-N,5-diphenylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c1-14-17(13-18(22-14)15-9-5-3-6-10-15)19(21)20(2)16-11-7-4-8-12-16/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHVPCPOPTXCCLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC=CC=C2)C(=O)N(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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